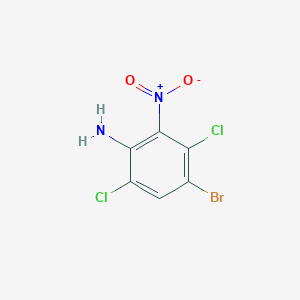

4-Bromo-3,6-dichloro-2-nitroaniline

Description

Significance of Polyhalogenated Nitroaromatic Systems in Advanced Organic Chemistry

Polyhalogenated nitroaromatic systems, which include compounds like 4-Bromo-3,6-dichloro-2-nitroaniline, are organic structures featuring multiple halogen atoms and at least one nitro group attached to an aromatic ring. These compounds are of considerable importance in several areas of chemical science.

Their applications are extensive, ranging from intermediates in the synthesis of pharmaceuticals and dyes to their use in materials science and agriculture. mdpi.comnih.govwikipedia.org The presence of multiple halogens and a nitro group on the aromatic ring imparts unique chemical and physical properties. The strong electron-withdrawing nature of the nitro group and halogens significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a variety of chemical transformations.

Furthermore, polyhalogenated compounds (PHCs) are utilized in a vast array of manufactured products, including fire-resistant coatings, plastics, and pesticides. wikipedia.org However, their persistence and tendency to bioaccumulate have also made them a focus of environmental and toxicological studies. wikipedia.orgresearchgate.net Research into the reduction of nitroaromatic contaminants, for instance, is an active area of investigation. oup.comacs.org The unique electronic and structural features of polyhalogenated nitroaromatics make them essential tools in the design of advanced organic materials and functional molecules.

Historical Development of Synthetic Strategies for Aromatic Nitroanilines

The synthesis of aromatic nitroanilines has evolved significantly over time, driven by the need for more efficient, selective, and environmentally benign methods. researchgate.net

The classical and most established method for introducing a nitro group onto an aromatic ring is electrophilic aromatic substitution, typically using a mixture of nitric acid and sulfuric acid. researchgate.net However, this method often requires harsh reaction conditions and can suffer from a lack of regioselectivity, especially with substituted anilines, leading to mixtures of isomers that are difficult to separate. mdpi.com Direct nitration of aniline (B41778) itself is generally inefficient as the amino group is protonated under the acidic conditions, leading to the formation of meta-substituted products. chempanda.com

To overcome these limitations, chemists developed alternative strategies. One early and effective approach involves the protection of the amino group, commonly by acetylation to form an acetanilide (B955). chempanda.com The acetyl group moderates the activating effect of the amine and directs nitration primarily to the para position. Subsequent hydrolysis removes the acetyl group to yield the desired nitroaniline.

Another major synthetic route that has gained prominence is the direct oxidation of primary aromatic amines to the corresponding nitro compounds. mdpi.com This approach offers an attractive alternative by circumventing regioselectivity issues associated with electrophilic nitration. Over the decades, a variety of oxidizing agents and protocols have been developed, from early work with peracetic acid to the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

More recent advancements focus on the development of sophisticated catalytic systems to improve reaction efficiency and selectivity under milder conditions. nih.gov This includes the use of metal nitrates, such as bismuth nitrate, which can act as effective and regioselective nitrating agents for anilines, often avoiding the need for strongly corrosive acids. researchgate.net For instance, the synthesis of 2-cyano-4-nitro-6-bromoaniline has been achieved through a multi-step process involving the nitration of o-chlorobenzonitrile followed by ammonolysis and subsequent bromination. google.com Similarly, the synthesis of 4-bromo-2-nitroaniline (B116644) can be accomplished by the bromination of o-nitroaniline. semanticscholar.org These modern methods represent a continuous effort to refine the synthesis of this important class of compounds.

Structural and Electronic Characteristics of 4-Bromo-3,6-dichloro-2-nitroaniline within Chemical Design Principles

The chemical behavior of 4-Bromo-3,6-dichloro-2-nitroaniline is dictated by the interplay of its various functional groups. The molecule's structure consists of a benzene (B151609) ring heavily substituted with an amino group, a nitro group, and three halogen atoms (one bromine and two chlorine).

Electronic Properties: The electronic nature of the molecule is highly polarized.

Electron-donating group: The amino (-NH₂) group is a powerful electron-donating group through resonance, pushing electron density into the aromatic ring.

Electron-withdrawing groups: The nitro (-NO₂) group is one of the strongest electron-withdrawing groups, pulling electron density from the ring through both resonance and inductive effects. The chlorine and bromine atoms are also electron-withdrawing via the inductive effect due to their high electronegativity.

This "push-pull" system, where an electron-donating group is in conjugation with an electron-withdrawing group, creates significant charge separation within the molecule. researchgate.net This electronic arrangement profoundly impacts the molecule's properties, including its color (as it often leads to absorption of light in the visible region), dipole moment, and reactivity in further chemical reactions. The presence of multiple halogens further modulates the electronic environment of the aromatic ring.

The specific substitution pattern of 4-Bromo-3,6-dichloro-2-nitroaniline makes it a unique building block in chemical synthesis. Its properties can be compared to related, less substituted compounds to understand the cumulative effect of the substituents.

Interactive Data Table: Properties of 4-Bromo-3,6-dichloro-2-nitroaniline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-3,6-dichloro-2-nitroaniline | C₆H₃BrCl₂N₂O₂ | 285.91 | 1351802-17-9 bldpharm.com |

| 4-Bromo-2-chloro-6-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 nih.gov | Not Available |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 nih.gov | 875-51-4 nih.gov |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 | 99-30-9 |

| 4-Bromo-3-fluoro-2-nitroaniline | C₆H₄BrFN₂O₂ | 235.01 nih.gov | 886762-75-0 nih.gov |

This table can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dichloro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWJHKHLZPWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3,6 Dichloro 2 Nitroaniline and Analogs

Classical Aromatic Substitution Pathways for Halogenation and Nitration of Anilines

The introduction of substituents onto an aniline (B41778) core through electrophilic aromatic substitution is a foundational strategy in organic synthesis. The inherent directing effects of the amino group and other existing substituents play a crucial role in determining the outcome of these reactions.

Regioselectivity and Ortho/Para-Directing Effects in Multisubstituted Systems

The amino group (-NH₂) in aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. ijrar.orgquora.com This is due to the donation of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at these positions, making them more nucleophilic. ijrar.orgquora.com Consequently, direct halogenation or nitration of aniline often leads to a mixture of ortho and para isomers, and in many cases, polysubstitution. chemistrysteps.com

In multisubstituted systems, the directing effects of all substituents must be considered. Halogens, while deactivating the ring towards electrophilic attack due to their inductive electron-withdrawing nature, are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.comlibretexts.org When multiple directing groups are present, their combined influence dictates the position of further substitution. For instance, in a dichlorinated aniline, the positions of the chlorine atoms will influence the site of subsequent bromination and nitration.

The synthesis of a specific isomer like 4-bromo-3,6-dichloro-2-nitroaniline likely involves a multi-step sequence where the directing effects are carefully manipulated. For example, starting with a substituted aniline, one might first introduce a nitro group. The strong deactivating nature of the nitro group would then influence the regioselectivity of subsequent halogenation steps. The synthesis of 2,6-dibromo-4-nitroaniline, for instance, is achieved by the bromination of 4-nitroaniline (B120555). chemicalbook.com

Steric and Electronic Influences on Reaction Efficiency

Both steric and electronic factors significantly impact the efficiency and outcome of halogenation and nitration reactions on anilines.

Electronic Influences:

Activating and Deactivating Groups: The amino group is strongly activating, accelerating the rate of electrophilic substitution. Conversely, deactivating groups, such as the nitro group (-NO₂), withdraw electron density from the ring, making it less reactive towards electrophiles. ijrar.org The presence of halogens also deactivates the ring, albeit to a lesser extent than a nitro group. libretexts.org

Reaction Conditions: The nitration of aniline can be complex. Under strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a meta-director and strongly deactivates the ring. youtube.com To achieve para-substitution, milder conditions are often employed, or the amino group is protected.

Steric Influences:

The size of the substituents already present on the aniline ring can hinder the approach of the electrophile to adjacent positions. This steric hindrance can lead to a preference for substitution at the less hindered para position over the ortho positions. wikipedia.org For example, in the nitration of some substituted anilines, the para-product is often favored over the ortho-product due to steric effects. libretexts.org

The steric bulk of the electrophile itself can also play a role. A larger electrophile will preferentially attack the less sterically crowded positions on the aromatic ring.

Advanced and Green Synthetic Strategies

In recent years, the development of more efficient, selective, and environmentally friendly methods for the synthesis of complex aromatic compounds has been a major focus of chemical research. nih.govscispace.com These advanced strategies often offer significant advantages over classical methods.

Transition Metal-Catalyzed Processes for Carbon-Halogen Bond Formation and Transformation

Transition metal catalysis has revolutionized the formation of carbon-halogen bonds, offering pathways with high regioselectivity that are often difficult to achieve with traditional electrophilic substitution.

Directed C-H Halogenation: Palladium-catalyzed reactions have been developed for the direct halogenation of C-H bonds at specific positions. researchgate.net By using a directing group, the catalyst can be guided to a particular C-H bond, often at the ortho or even the typically less reactive meta position. rsc.orgnih.govnih.gov For example, copper-catalyzed C-H ortho-halogenation using a removable N-(2-pyridyl)sulfonyl directing group has been reported. beilstein-journals.org

Denitrative Coupling: Transition metal catalysis can also be used to transform existing nitro groups. For example, palladium-catalyzed denitrative cross-coupling reactions allow for the replacement of a nitro group with other functional groups, including halogens. acs.org This provides a versatile method for modifying the substitution pattern of nitroarenes.

Organocatalytic Approaches for Enhanced Yield and Selectivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, often providing high levels of selectivity under mild reaction conditions.

Ortho-Selective Halogenation: Amine-based organocatalysts have been successfully employed for the highly regioselective ortho-chlorination of anilines. rsc.orgrsc.org For instance, secondary ammonium (B1175870) salts can catalyze the ortho-chlorination of anilines with high efficiency at room temperature. nih.govresearchgate.net Lewis basic selenoether catalysts have also been shown to promote the ortho-selective chlorination of anilines. nsf.gov

Ipso-Nitration: Organocatalytic methods have been developed for the ipso-nitration of arylboronic acids, providing a regioselective route to nitroaromatic compounds. acs.org This approach avoids the harsh conditions and potential for isomeric mixtures associated with traditional electrophilic nitration.

Novel Oxidation and Reduction Methodologies for Nitroarene and Aniline Interconversions

The interconversion of anilines and nitroarenes is a fundamental transformation in the synthesis of compounds like 4-bromo-3,6-dichloro-2-nitroaniline. Modern methods focus on achieving high chemoselectivity and utilizing environmentally benign reagents.

Selective Oxidation of Anilines: A variety of methods have been developed for the oxidation of anilines to nitroarenes. nih.govrsc.orgmdpi.com These include selenium-catalyzed oxidations using hydrogen peroxide hilarispublisher.com and organocatalytic approaches. rsc.org The choice of oxidant and catalyst can influence the selectivity of the reaction, sometimes leading to other products like azoxybenzenes. nih.govnih.gov

Selective Reduction of Dinitroarenes: The partial reduction of dinitroarenes to nitroanilines is a key transformation that requires careful control to avoid over-reduction to the diamine. researchgate.netoup.com Iron-catalyzed reductions using organosilanes have shown high chemoselectivity, tolerating various functional groups, including halogens. sci-hub.st Ruthenium-on-carbon (Ru/C) has also been demonstrated as an effective catalyst for the partial hydrogenation of dinitrobenzenes to nitroanilines. researchgate.net Green chemistry approaches for the reduction of nitroanilines are also being explored to minimize environmental impact. rsc.org

Retrosynthetic Analysis of 4-Bromo-3,6-dichloro-2-nitroaniline and Related Scaffolds

A retrosynthetic analysis of 4-bromo-3,6-dichloro-2-nitroaniline suggests that the final substitution pattern can be achieved through a series of electrophilic aromatic substitution reactions on a simpler aniline or benzene derivative. The key challenge lies in controlling the regioselectivity of the halogenation and nitration steps.

A plausible retrosynthetic pathway would involve the disconnection of the bromo, chloro, and nitro groups to identify a suitable starting material. Given the directing effects of the amine (ortho-, para-directing and activating) and nitro (meta-directing and deactivating) groups, the order of introduction of these substituents is critical.

One potential synthetic route starts from a dichlorinated aniline derivative. For instance, the synthesis of a related isomer, 2-bromo-4,6-dichloro-3-nitroaniline, has been reported to proceed from 2,4-dichloro-5-nitroaniline. This suggests a similar strategy could be employed for 4-bromo-3,6-dichloro-2-nitroaniline, likely starting from 3,5-dichloroaniline.

Proposed Forward Synthesis:

Nitration of 3,5-dichloroaniline: The synthesis would commence with the nitration of 3,5-dichloroaniline. The amino group is a strong ortho-, para-director, and the chloro groups are ortho-, para-directing but deactivating. The nitration would likely occur at the 2-position, which is ortho to the amino group and meta to the two chloro groups, to yield 3,5-dichloro-2-nitroaniline.

Bromination of 3,5-dichloro-2-nitroaniline: The subsequent step would be the bromination of the resulting 3,5-dichloro-2-nitroaniline. The directing groups on the ring (amino, two chloro, and a nitro group) would influence the position of the incoming bromine. The most activated position for electrophilic substitution would be the 4-position, which is para to the amino group, leading to the desired product, 4-bromo-3,6-dichloro-2-nitroaniline.

An alternative approach could involve the protection of the amino group as an acetanilide (B955) to modulate its directing strength and reactivity. This is a common strategy in the synthesis of substituted anilines to prevent over-halogenation and control regioselectivity. epo.org

Table of Plausible Synthetic Intermediates:

| Compound Name | Structure | Role in Synthesis |

| 3,5-Dichloroaniline | Starting Material | |

| 3,5-Dichloro-2-nitroaniline | Intermediate | |

| 4-Bromo-3,6-dichloro-2-nitroaniline | Final Product |

Flow Chemistry and Continuous Manufacturing Techniques for Synthesis Optimization

The batch synthesis of highly substituted nitroanilines often involves hazardous reagents and exothermic reactions, posing safety and scalability challenges. Flow chemistry and continuous manufacturing offer significant advantages in addressing these issues by providing enhanced control over reaction parameters, improving safety, and enabling process intensification. researchgate.netnih.gov

The nitration and bromination steps in the synthesis of 4-bromo-3,6-dichloro-2-nitroaniline are particularly well-suited for adaptation to a continuous flow process.

Nitration in Flow:

Nitration reactions are notoriously exothermic and can lead to runaway reactions in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling the use of more aggressive nitrating agents and higher temperatures to accelerate the reaction safely. The precise control over residence time in a flow reactor can also minimize the formation of byproducts.

Bromination in Flow:

The use of elemental bromine in batch processes presents significant handling risks. In a flow system, bromine can be generated in situ from less hazardous precursors, such as a bromide-bromate salt mixture, and immediately consumed in the reaction stream. rsc.orgresearchgate.net This "just-in-time" generation minimizes the inventory of hazardous materials. Furthermore, the rapid mixing in microreactors can improve the selectivity of the bromination reaction.

Selective Hydrogenation in Flow:

For the synthesis of related haloanilines, the selective hydrogenation of a nitro group in the presence of halogens is a critical step. mdpi.com This transformation is often challenging in batch due to competing dehalogenation reactions. Continuous flow packed-bed reactors containing a solid-supported catalyst (e.g., Pt/C) offer a solution. In such a system, the substrate solution and hydrogen gas are continuously passed through the catalyst bed, allowing for precise control of temperature, pressure, and residence time to maximize the yield of the desired haloaniline while minimizing dehalogenation. mdpi.com The use of additives like 4-(dimethylamino)pyridine (DMAP) has been shown to enhance both activity and selectivity in the Pt/C-catalyzed hydrogenation of nitroarenes to N-arylhydroxylamines in a continuous flow setup. mdpi.com

Table of Flow Chemistry Advantages for Synthesis Optimization:

| Process Step | Challenge in Batch | Advantage of Flow Chemistry |

| Nitration | Highly exothermic, risk of runaway reactions, byproduct formation. | Superior heat transfer, enhanced safety, precise residence time control, potential for higher yields and purity. |

| Bromination | Handling of hazardous elemental bromine, potential for over-bromination. | In-situ generation of bromine, improved mixing and selectivity, reduced operator exposure. |

| Hydrogenation | Competing dehalogenation, catalyst handling and separation. | Precise control of reaction parameters, catalyst immobilization in packed-bed reactors, improved selectivity and safety. |

The integration of these steps into a telescoped continuous manufacturing process, where the output of one reactor directly feeds into the next without intermediate isolation and purification, could further streamline the synthesis of 4-bromo-3,6-dichloro-2-nitroaniline and its analogs, leading to a more efficient, safer, and cost-effective manufacturing process. beilstein-journals.org

Chemical Reactivity, Transformation, and Mechanistic Studies of 4 Bromo 3,6 Dichloro 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Halogen and Nitro Group Positions on SNAr Activation and Kinetics

The susceptibility of 4-bromo-3,6-dichloro-2-nitroaniline to nucleophilic aromatic substitution (SNAr) is significantly dictated by the electronic and steric environment of the benzene (B151609) ring. The presence of multiple electron-withdrawing groups, namely the nitro group and the three halogen atoms, renders the aromatic ring electron-deficient and thus activates it towards attack by nucleophiles.

The kinetics and regioselectivity of SNAr reactions on this substrate are influenced by the relative positions of these activating groups. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, strongly activates the positions ortho and para to it. In 4-bromo-3,6-dichloro-2-nitroaniline, the nitro group is at the 2-position. This positioning activates the chlorine atom at the 3-position (ortho) and the bromine atom at the 4-position (para).

The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion. youtube.com The presence of electron-withdrawing groups at positions that can delocalize the negative charge of this intermediate will accelerate the reaction. masterorganicchemistry.com For an attack at the 3-position (C-Cl bond), the negative charge can be delocalized onto the nitro group. Similarly, an attack at the 4-position (C-Br bond) allows for resonance stabilization by the nitro group.

The relative reactivity of the halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend in electronegativity. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the carbon-halogen bond is not broken in this step. youtube.com However, in a polyhalogenated system like 4-bromo-3,6-dichloro-2-nitroaniline, the specific halogen that is substituted can be influenced by a combination of electronic activation and the nature of the leaving group.

Table 1: Influence of Substituent Positions on SNAr Reactivity in 4-Bromo-3,6-dichloro-2-nitroaniline

| Position | Halogen | Relationship to Nitro Group | Expected Activation |

| 3 | Chlorine | Ortho | High |

| 4 | Bromine | Para | High |

| 6 | Chlorine | Meta | Moderate |

Mechanistic Probes for σ-Complex Formation and Elimination Steps

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway involving the formation of a σ-complex, also known as a Meisenheimer complex. youtube.comscranton.edu In the case of 4-bromo-3,6-dichloro-2-nitroaniline, the attack of a nucleophile at one of the halogen-bearing carbons leads to the formation of this tetrahedral intermediate.

Kinetic studies are a primary tool for probing the mechanism of these reactions. By varying the concentration of the nucleophile and the substrate, the reaction order can be determined. For many SNAr reactions, the formation of the σ-complex is the rate-determining step. nih.gov This is often the case when the leaving group is a good one (e.g., a halogen) and the nucleophile is strong.

Spectroscopic techniques can also provide evidence for the formation of the σ-complex. In some cases, these intermediates are stable enough to be observed directly by techniques such as NMR or UV-Vis spectroscopy. The appearance of new signals or shifts in existing signals can indicate the formation of the charged intermediate.

The nature of the solvent can also influence the reaction mechanism. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction. nih.gov The elimination step, where the leaving group departs to restore aromaticity, is typically fast. However, in cases where the leaving group is poor or there is significant steric hindrance, the elimination step can become rate-limiting.

Electrophilic Aromatic Substitution (EAS) Behavior in Highly Deactivated Systems

The amino group in aniline (B41778) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comwikipedia.org However, in 4-bromo-3,6-dichloro-2-nitroaniline, the presence of three strongly deactivating halogen atoms and a nitro group significantly reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack.

Competitive Halogenation and Nitration Studies

Further halogenation or nitration of 4-bromo-3,6-dichloro-2-nitroaniline is expected to be extremely difficult due to the already electron-poor nature of the aromatic ring. The existing substituents deactivate the ring towards electrophilic attack. masterorganicchemistry.com The amino group's activating effect is largely overcome by the cumulative deactivating effects of the halogens and the nitro group.

If a reaction were to occur under forcing conditions, the directing effects of the substituents would come into play. The amino group directs ortho and para, while the halogens and the nitro group are meta-directors. wikipedia.orglibretexts.org In this highly substituted ring, the only available position for substitution is the 5-position. The directing effects of the substituents on this position are summarized in the table below.

Table 2: Directing Effects for Electrophilic Attack at the 5-Position

| Substituent at Position | Directing Effect | Influence on 5-Position |

| 1 (NH2) | Ortho, Para | Ortho |

| 2 (NO2) | Meta | Meta |

| 3 (Cl) | Ortho, Para | Meta |

| 4 (Br) | Ortho, Para | Ortho |

| 6 (Cl) | Ortho, Para | Ortho |

Given the strong deactivation, it is more likely that reactions on the amino group itself, such as acylation, would occur in preference to substitution on the aromatic ring.

Sulfonation and Other Electrophilic Functionalizations

Aromatic sulfonation is an electrophilic aromatic substitution reaction that replaces a hydrogen atom on an arene with a sulfonic acid group. wikipedia.org This reaction is typically carried out using fuming sulfuric acid. Due to the highly deactivated nature of the 4-bromo-3,6-dichloro-2-nitroaniline ring, sulfonation would require harsh reaction conditions.

The reversibility of sulfonation can be a useful feature in organic synthesis, allowing the sulfonic acid group to be used as a protecting or directing group. wikipedia.orglibretexts.org However, the successful sulfonation of this particular compound would be challenging. Studies on the sulfonation of polychlorinated biphenyls have shown that the reaction is feasible but can be accompanied by side reactions. bakhtiniada.ru

Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, are generally not successful on highly deactivated aromatic rings. chemistrysteps.com The strong Lewis acids required for these reactions would likely coordinate with the amino group, further deactivating the ring.

Palladium-Catalyzed Cross-Coupling Reactions at Carbon-Halogen Bonds (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile method for the functionalization of aryl halides.

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net For 4-bromo-3,6-dichloro-2-nitroaniline, a key challenge would be the selective coupling at one of the three carbon-halogen bonds. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. Therefore, it is expected that the Suzuki coupling of this compound would preferentially occur at the C-Br bond.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a widely used method for the synthesis of anilines. acsgcipr.org Similar to the Suzuki coupling, the selective amination at one of the C-X bonds of 4-bromo-3,6-dichloro-2-nitroaniline would be a primary consideration. The higher reactivity of the C-Br bond would likely lead to preferential substitution at the 4-position.

The choice of ligand for the palladium catalyst is crucial in controlling the reactivity and selectivity of these cross-coupling reactions. nih.govbeilstein-journals.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the aryl halide to the palladium(0) center, which is a key step in the catalytic cycle.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3,6-dichloro-2-nitroaniline

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-3,6-dichloro-2-nitroaniline |

| Buchwald-Hartwig | Amine | 4-(Amino)-3,6-dichloro-2-nitroaniline |

Reduction of the Nitro Group to Amine: Selectivity and Catalytic Systems

The reduction of the nitro group in 4-Bromo-3,6-dichloro-2-nitroaniline to its corresponding amine, 4-bromo-3,6-dichloro-1,2-phenylenediamine, is a pivotal transformation in the synthesis of various heterocyclic compounds and complex organic molecules. The primary challenge in this process lies in achieving high chemoselectivity. The presence of three halogen substituents (one bromine and two chlorine atoms) on the aromatic ring makes the molecule susceptible to hydrodehalogenation, an undesired side reaction where the halogen atoms are replaced by hydrogen. The product aniline's amino group can further enhance the rate of this reductive dehalogenation, complicating the synthesis. nih.gov Therefore, the choice of reducing agent and catalytic system is critical to selectively reduce the nitro group while preserving the carbon-halogen bonds.

Traditional methods for nitro group reduction, such as using metals like iron, zinc, or tin in acidic media, are often effective. commonorganicchemistry.com For instance, tin(II) chloride (SnCl2) is known for its mild conditions, which can be beneficial for preserving sensitive functional groups. commonorganicchemistry.com However, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. nih.gov This method involves the use of molecular hydrogen or a hydrogen donor in the presence of a metal catalyst. The key is to select a catalyst that favors the reduction of the nitro group over the cleavage of C-X bonds (X = Cl, Br).

Chemoselective Reduction Techniques for Nitroarenes

Achieving chemoselectivity in the reduction of halogenated nitroarenes is a significant area of research. acs.org The ideal catalytic system should provide high yields of the desired haloaniline with minimal formation of dehalogenated byproducts. acs.org Various techniques and catalytic systems have been developed to address this challenge.

Catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) instead of gaseous hydrogen, has emerged as a safer and highly efficient method. nih.gov Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The combination of hydrazine hydrate and Pd/C has been shown to be highly effective for the selective reduction of a wide range of halogenated nitroarenes, including bromo, chloro, and iodo-substituted compounds. nih.gov

Another approach involves modifying standard catalysts to suppress their dehalogenation activity. For example, sulfided platinum catalysts have been successfully used for the hydrogenation of nitro groups in the presence of activated heteroaryl halides, achieving high selectivity with minimal hydrodehalogenation byproducts under low temperature and pressure. nih.gov Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a significant concern. commonorganicchemistry.com Non-noble metal catalysts based on cobalt and iron are also gaining attention as cost-effective and selective alternatives. acs.orgunimi.itorganic-chemistry.org

The choice of solvent can also influence the reaction's selectivity and rate. Dialkyl ethers like THF have been found to be suitable solvents for the selective hydrogenation of halogenated nitroaromatics, offering high substrate solubility and promoting high hydrogenation rates. acs.org

Below is a table summarizing various catalytic systems used for the chemoselective reduction of nitroarenes.

| Catalyst System | Reductant | Key Features & Selectivity | Reference |

| Pd/C | Hydrazine Hydrate | Highly efficient and selective for various halogenated nitroarenes. | nih.gov |

| Raney Nickel | H₂ | Often used to avoid dehalogenation of aromatic chlorides, bromides, and iodides. | commonorganicchemistry.com |

| Pt-V/C | H₂ | High-performance catalyst for selective hydrogenation of halogenated nitroaromatics. | acs.org |

| Raney Cobalt | H₂ | Shows high performance and long-term stability, especially in continuous flow systems. | acs.org |

| Iron (Fe) | Acid (e.g., AcOH) | Mild method that can reduce nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | - | Provides a mild method for reducing nitro groups while preserving other functionalities. | commonorganicchemistry.com |

| Sulfided Platinum | H₂ | Effective for nitro group reduction in the presence of activated heteroaryl halides with minimal dehalogenation. | nih.gov |

| Co₂(CO)₈-H₂O | H₂O | Reduces nitro groups to amines without affecting halogen substituents. | kchem.org |

Formation of Azoxy, Azo, and Hydrazobenzene Intermediates

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. Under specific reaction conditions, these intermediates can be isolated as the main products. The typical reduction pathway is as follows:

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aminoarene (Aniline)

During this process, condensation reactions can occur between the intermediates, leading to the formation of dimeric species such as azoxy, azo, and hydrazo compounds.

Azoxy compounds can be formed by the condensation of a nitrosoarene with an N-arylhydroxylamine.

Azo compounds are formed by the subsequent reduction of azoxy compounds or by the condensation of a nitrosoarene with an amine.

Hydrazobenzene (or diarylhydrazine) is formed by the further reduction of the azo compound. It is the final intermediate before the reductive cleavage to the two aniline molecules.

The formation of these intermediates is highly dependent on the reducing agent and the reaction conditions, particularly the pH. For instance, using lithium aluminum hydride (LiAlH₄) to reduce aromatic nitro compounds often leads to the formation of azo products. commonorganicchemistry.com Similarly, reduction with alkali/alcohol couples can yield variable amounts of azo- and azoxyarenes. unimi.it These dimeric compounds are significant in various industrial applications, including the synthesis of dyes, pigments, and therapeutic drugs. researchgate.net

Rearrangement Reactions and Intramolecular Cyclizations

The product of the nitro group reduction, 4-bromo-3,6-dichloro-1,2-phenylenediamine, is a versatile intermediate for synthesizing heterocyclic systems through intramolecular cyclization. The two adjacent amino groups can react with various electrophiles to form five- or six-membered rings.

A prominent example of such a reaction is the electrochemical reductive cyclization of ortho-nitroanilines. elsevierpure.comrsc.org In this process, the electrochemically generated diamine intermediate can undergo a tandem reaction involving C-H amination and condensation to form fused benzimidazole (B57391) structures. elsevierpure.comrsc.org Applying this principle to 4-bromo-3,6-dichloro-2-nitroaniline, its reduction product could be cyclized with appropriate reagents (e.g., aldehydes, carboxylic acids, or their derivatives) to yield substituted benzimidazoles.

For example, reaction with formic acid would lead to the formation of 7-bromo-4,8-dichloro-1H-benzimidazole. This type of intramolecular cyclization is a powerful tool for constructing complex molecular scaffolds from relatively simple precursors. Other types of cyclization reactions, such as those forming pyrrolopyrazinones or pyrrolooxazinones, have been developed for N-alkyne-substituted precursors, demonstrating the versatility of intramolecular cyclization strategies in building diverse heterocyclic frameworks. beilstein-journals.org

Photochemical and Radical-Induced Transformations of the Compound

Beyond classical ionic reactions, 4-Bromo-3,6-dichloro-2-nitroaniline can potentially undergo transformations initiated by light or radical species.

Photochemical transformations can induce different reaction pathways. For instance, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been reported using light and methylhydrazine in the absence of a catalyst. organic-chemistry.org This suggests a potential pathway for the controlled partial reduction of the title compound under photochemical conditions.

Radical-induced transformations offer alternative reactivity patterns. Free-radical halogenation, typically initiated by UV light, is a known reaction for alkyl-substituted aromatics, proceeding via a chain mechanism. wikipedia.org While the subject compound is an aniline, the halogen substituents could potentially participate in radical reactions under specific conditions.

More relevant to the nitro group is the concept of denitrative radical-induced coupling. In certain systems, such as β-nitrostyrenes, the addition of a free radical species to the double bond can lead to the expulsion of the nitro group and the formation of a new C-C bond. nih.govresearchgate.net Although 4-Bromo-3,6-dichloro-2-nitroaniline does not have the nitroalkene structure, this principle highlights that radical species can interact with and lead to the cleavage of a C-NO₂ bond. Such radical species can be generated through oxidative, reductive, or photocatalyzed procedures. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 4 Bromo 3,6 Dichloro 2 Nitroaniline

Single-Crystal X-Ray Diffraction Analysis

Determination of Molecular Conformation and Geometry in the Solid State

For a substituted aniline (B41778) like 4-Bromo-3,6-dichloro-2-nitroaniline, SC-XRD would reveal the planarity of the benzene (B151609) ring and the orientation of its various substituents. In many nitroaniline derivatives, the nitro group is slightly tilted out of the plane of the phenyl ring. scispace.com The analysis would also precisely measure the C-Br, C-Cl, C-N, and N-O bond lengths and the bond angles within and outside the aromatic ring. This geometric data is crucial for understanding the steric and electronic effects imposed by the bulky halogen atoms and the electron-withdrawing nitro group.

Illustrative Data Table: Typical Crystallographic Parameters

The following table demonstrates the kind of data obtained from an SC-XRD experiment for a hypothetical crystalline organic compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₃BrCl₂N₂O₂ |

| Formula Weight | 285.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

Beyond individual molecular structure, SC-XRD elucidates how molecules pack together in a crystal lattice, which is governed by a network of intermolecular interactions.

Hydrogen Bonding: The amino (-NH₂) group is a hydrogen bond donor, while the nitro (-NO₂) group is a strong acceptor. In the crystal structures of related nitroanilines, intermolecular N-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal packing, often forming chains or dimeric motifs. researchgate.netrasayanjournal.co.in

Halogen Bonding: Halogen atoms, particularly bromine and chlorine, can act as electrophilic centers (a "σ-hole") and interact with nucleophiles like the oxygen atoms of the nitro group or even other halogen atoms. researchgate.netacs.org These C-Br···O or C-Cl···O halogen bonds are directional interactions that contribute significantly to the supramolecular architecture. researchgate.netresearchgate.net

A detailed analysis of these non-covalent interactions is essential for crystal engineering, where the goal is to design materials with specific properties based on predictable packing arrangements. acs.org

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. uky.edu Different polymorphs of the same compound can have distinct physical properties. The conformational flexibility of the amino and nitro groups, combined with the potential for various hydrogen and halogen bonding patterns, makes polymorphism a distinct possibility for substituted anilines. archive.orgacs.org Crystal engineering studies would involve crystallizing 4-Bromo-3,6-dichloro-2-nitroaniline under various conditions (e.g., different solvents, temperatures) to explore potential polymorphs and understand the interplay of intermolecular forces that leads to their formation. iisc.ac.in

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. weebly.com While 1D NMR (¹H and ¹³C) provides initial information, complex substitution patterns often require advanced 2D techniques for unambiguous signal assignment. researchgate.net

Multi-Dimensional NMR (2D-COSY, HSQC, HMBC, NOESY) for Unambiguous Assignment

For 4-Bromo-3,6-dichloro-2-nitroaniline, which has only one aromatic proton, 2D NMR techniques are primarily used to confirm the assignments of the carbon atoms and the relationship of the amine protons.

COSY (Correlation Spectroscopy): This homonuclear experiment would show a correlation between the amine protons and any potential long-range coupling to the aromatic proton, though this is often weak. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would definitively link the single aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. It would also show the correlation for the amine protons to their attached nitrogen atom if ¹⁵N HSQC is performed.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for highly substituted molecules. scribd.com It reveals correlations between protons and carbons over two or three bonds. For the title compound, the single aromatic proton would show correlations to several quaternary (non-protonated) carbons, allowing for their definitive assignment. Likewise, the amine protons would show correlations to the C-N carbon and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. acs.org It could be used to confirm the spatial relationship between the amine protons and the single aromatic proton.

Illustrative Data Table: Expected 2D NMR Correlations

This table illustrates the key correlations that would be expected in an HMBC spectrum for the unambiguous assignment of the aromatic carbons of 4-Bromo-3,6-dichloro-2-nitroaniline. The sole aromatic proton is at position 5 (H5).

| Proton (¹H) | Correlating Carbons (¹³C) in HMBC (2- and 3-bond correlations) |

| H5 | C1 (³J), C3 (³J), C4 (²J), C6 (²J) |

| -NH₂ | C1 (²J), C2 (³J), C3 (³J) |

Solid-State NMR for Understanding Dynamic Processes and Microenvironments

Solid-State NMR (ssNMR) provides atomic-level information on structure and dynamics in solid materials. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural detail. tandfonline.comemory.edu For 4-Bromo-3,6-dichloro-2-nitroaniline, ssNMR could be used to:

Study samples that are not crystalline enough for SC-XRD.

Characterize different polymorphs, as each would give a distinct ssNMR spectrum due to differences in molecular packing and conformation. tandfonline.com

Investigate dynamic processes within the crystal, such as the rotation of the amino group.

Probe the precise nature of the hydrogen and halogen bonding by measuring internuclear distances and observing the chemical shift tensors of the involved nuclei (e.g., ¹³C, ¹⁵N). nih.govmdpi.com

Advanced Spectroscopic Analysis of 4-Bromo-3,6-dichloro-2-nitroaniline

Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed experimental data for the advanced spectroscopic characterization of the specific chemical compound, 4-Bromo-3,6-dichloro-2-nitroaniline, is not publicly available. The required research findings for Vibrational Spectroscopy (FT-IR and Raman), Mass Spectrometry (High-Resolution MS and Tandem MS), and Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for this particular molecule could not be located in the indexed scientific literature.

While data exists for structurally related compounds such as 4-bromo-2-nitroaniline (B116644), 2,6-dichloro-4-nitroaniline, and 4-bromo-2,6-dichloroaniline, the unique substitution pattern of 4-Bromo-3,6-dichloro-2-nitroaniline means that the spectral data from these analogues cannot be used to accurately represent the characteristics of the target compound. Spectroscopic properties are highly sensitive to the specific arrangement of atoms and functional groups within a molecule; the presence and position of the bromine, chlorine, and nitro substituents will have a distinct and significant influence on the spectral output.

Therefore, the creation of an article with detailed research findings, data tables, and in-depth analysis as per the requested outline is not possible at this time due to the absence of published source material for 4-Bromo-3,6-dichloro-2-nitroaniline.

Theoretical and Computational Chemistry Studies of 4 Bromo 3,6 Dichloro 2 Nitroaniline

Density Functional Theory (DFT) Calculations

DFT is a fundamental computational method used to investigate the electronic structure of many-body systems. tsijournals.com For a novel molecule like 4-bromo-3,6-dichloro-2-nitroaniline, DFT calculations would be the first step in its theoretical characterization.

Optimization of Molecular Geometry and Electronic Structure Determination

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). tsijournals.com This is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). ajeee.co.in The process yields precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms. This structural data is foundational for all other computational predictions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Once the geometry is optimized, spectroscopic parameters can be predicted.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental spectra. dergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. dergipark.org.trresearchgate.net

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

FMO theory is central to understanding a molecule's reactivity. imperial.ac.uk

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack. researchgate.net

Fukui Functions: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

MD simulations model the physical movements of atoms and molecules over time. tandfonline.com For 4-bromo-3,6-dichloro-2-nitroaniline, MD simulations could be used to explore its conformational landscape, especially the rotation around single bonds, and to understand how its structure and behavior are influenced by different solvent environments. nih.gov

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analyses for Intermolecular Bonding

QCT and NCI analyses are used to study the nature of chemical bonds and intermolecular interactions. nih.govnciatlas.org These methods can identify and characterize weak interactions, such as hydrogen bonds and halogen bonds, which are critical in determining the crystal packing and solid-state structure of the compound.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to model potential chemical reactions involving 4-bromo-3,6-dichloro-2-nitroaniline. By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms and determine activation energies, providing a deeper understanding of the compound's chemical behavior. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Modeling in Substituted Anilines

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a series of compounds with their measured reactivity. In the context of substituted anilines, including 4-Bromo-3,6-dichloro-2-nitroaniline, QSRR aims to predict various aspects of their chemical behavior based on molecular descriptors derived from their structure. These models are pivotal in understanding reaction mechanisms, predicting reaction rates, and assessing the environmental fate of these compounds without the need for extensive experimental work for every new derivative. ajgreenchem.comchemrxiv.org

The fundamental principle of QSRR is that the reactivity of a chemical is determined by its structure. ajgreenchem.com For substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the electron density distribution, particularly at the amino group, thereby affecting their reactivity in various chemical transformations such as oxidation, electrophilic substitution, and diazotization. osti.govwikipedia.org

A variety of molecular descriptors are employed in the development of QSRR models for substituted anilines. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Some of the most effective and commonly used descriptors include:

Hammett constants (σ): These are empirical parameters that quantify the electron-donating or electron-withdrawing effect of a substituent.

pKa: The acid dissociation constant of the anilinium ion is a direct measure of the basicity of the aniline (B41778) and reflects the availability of the lone pair of electrons on the nitrogen atom. osti.gov

Energy of the Highest Occupied Molecular Orbital (EHOMO): This quantum chemical descriptor is related to the ionization potential and indicates the tendency of the molecule to donate electrons in a reaction. It is frequently used in modeling oxidation reactions. osti.govumn.edu

One-electron Oxidation Potential (Eox): This descriptor is specific to oxidation reactions and provides a direct measure of the ease with which an aniline can be oxidized. osti.gov

Topological Indices: These are numerical descriptors derived from the graph representation of a molecule and can encode information about its size, shape, and branching. biochempress.com

Researchers have developed QSRR models for various reactions of substituted anilines. For instance, the oxidation rates of substituted anilines by manganese dioxide (MnO₂) have been successfully correlated with descriptors like pKa, EHOMO, and Eox. osti.gov It has been shown that the quality of the correlation improves with the specificity of the descriptor to the rate-limiting step of the reaction. osti.gov

The following tables present data that is typically used in the development of QSRR models for substituted anilines. While specific experimental data for 4-Bromo-3,6-dichloro-2-nitroaniline is not present in these examples, these tables illustrate the types of data and descriptors used to build predictive models for this class of compounds.

| Compound | Log P | pKa | Aquatic Toxicity (-log LC50) |

|---|---|---|---|

| Aniline | 0.90 | 4.63 | 2.54 |

| 4-Chloroaniline | 1.83 | 4.15 | 3.15 |

| 3-Nitroaniline | 1.37 | 2.47 | 3.45 |

| 4-Nitroaniline (B120555) | 1.39 | 1.02 | 3.91 |

| 2,4-Dichloroaniline | 2.84 | 2.05 | 4.10 |

| 3,5-Dichloroaniline | 2.74 | 2.50 | 4.32 |

| Substituted Aniline | pKa (Calculated) | EHOMO (eV, Calculated) | Eox (V, Calculated) |

|---|---|---|---|

| Aniline | 5.3 | -5.35 | 0.92 |

| 4-Chloroaniline | 4.2 | -5.52 | 1.04 |

| 4-Nitroaniline | 1.1 | -6.28 | 1.48 |

| 3-Nitroaniline | 2.6 | -6.23 | 1.42 |

| 2-Chloro-4-nitroaniline | -0.8 | -6.45 | 1.65 |

| 2,6-Dichloro-4-nitroaniline | -2.9 | -6.58 | 1.81 |

The data in these tables can be used to build linear regression models of the form:

Reactivity = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a' and 'b' are coefficients determined from the regression analysis, and 'c' is a constant. Such models can then be used to predict the reactivity of other substituted anilines, like 4-Bromo-3,6-dichloro-2-nitroaniline, for which experimental data may not be available. The predictive power of these models is assessed through statistical validation techniques. ajgreenchem.com The development of such models is a continuous effort, with new data and computational methods constantly improving their accuracy and applicability. chemrxiv.org

Functionalization and Derivatization Strategies for 4 Bromo 3,6 Dichloro 2 Nitroaniline

Chemical Modification of the Amine Functionality (Acylation, Alkylation, and Arylation)

The amino group of 4-bromo-3,6-dichloro-2-nitroaniline can be readily modified through several standard organic reactions.

Acylation: This process involves the reaction of the aniline (B41778) with an acylating agent, such as an acyl halide or anhydride (B1165640), to form an amide. For instance, acylation with bromoacetyl bromide can be achieved under forcing conditions, such as refluxing, due to the reduced nucleophilicity of the sterically hindered amino group. researchgate.net Milder conditions in anhydrous DMF have also been reported to yield acylated products. researchgate.net The amount of the acylating agent, like an acyl anhydride or acyl halide, is typically used in a slight excess, ranging from 0.8 to 1.5 moles per mole of the nitroaniline compound. google.com

Alkylation and Arylation: The amine functionality can also undergo alkylation and arylation reactions. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly useful for forming C-N bonds. acs.org These reactions enable the introduction of various alkyl and aryl groups, significantly expanding the molecular diversity accessible from this starting material. The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. acs.org For example, dialkylbiarylphosphine ligands have demonstrated broad applicability and high efficiency in the N-arylation of primary amines. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Bromoacetyl bromide, reflux | N-(4-bromo-3,6-dichloro-2-nitrophenyl)acetamide derivative | researchgate.net |

| Acylation | Acyl anhydride or acyl halide (0.8-1.5 equiv.), solvent | N-acylnitroaniline derivative | google.com |

| N-Arylation | Aryl halide, Pd catalyst, ligand (e.g., dialkylbiarylphosphine), base | N-aryl-4-bromo-3,6-dichloro-2-nitroaniline | acs.org |

Selective Transformations of Halogen Substituents (Bromine vs. Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective transformations, as the reactivity of these halogens can differ under specific reaction conditions.

Introduction of Carbon-Based Moieties via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the halogenated positions. The differing reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.

In a related system, the Suzuki coupling of a 4-bromo-substituted heterocycle with phenylboronic acid in the presence of a palladium catalyst and a base successfully yielded the 4-phenyl derivative, demonstrating the feasibility of such transformations. beilstein-journals.org Similarly, Sonogashira couplings can be employed to introduce alkyne moieties. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is critical to control the regioselectivity of these reactions, especially when multiple halogen atoms are present. vanderbilt.edu

| Reaction Type | Key Reagents | Bond Formed | Potential Product from 4-bromo-3,6-dichloro-2-nitroaniline | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Aryl-Aryl | 4-Aryl-3,6-dichloro-2-nitroaniline | beilstein-journals.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) | Aryl-Alkynyl | 4-Alkynyl-3,6-dichloro-2-nitroaniline | beilstein-journals.org |

Nucleophilic Displacement of Halogens with Other Nucleophiles

The halogen substituents on the electron-deficient aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group activates the ring towards attack by nucleophiles.

Generally, the ease of displacement of halogens in SNAr reactions follows the order I > Br > Cl > F. This suggests that the bromine atom in 4-bromo-3,6-dichloro-2-nitroaniline would be more readily displaced than the chlorine atoms by a given nucleophile. Common nucleophiles used in such reactions include amines and thiols, often requiring elevated temperatures and a suitable solvent like dimethylformamide (DMF). In some cases, the reaction can be highly selective, allowing for the targeted replacement of one halogen over the others.

Strategies for Nitro Group Manipulation Beyond Simple Reduction

While the reduction of the nitro group to an amine is a common transformation, other manipulations of this functional group can lead to a wider array of products. mdpi.com The strong electron-withdrawing nature of the nitro group is key to its versatile reactivity. mdpi.com

The nitro group can act as a leaving group in certain reactions, enabling the synthesis of polyfunctionalized compounds. mdpi.com For instance, nitro-containing pyridones can undergo cycloaddition reactions where the nitro group is subsequently eliminated during aromatization. nih.gov Additionally, the nitro group can direct the regioselectivity of reactions on the aromatic ring. While less common than reduction, transformations such as the Nef reaction, which converts a nitroalkane to a ketone, highlight the broader synthetic potential of the nitro group. mdpi.com Radical reactions involving the nitro group have also gained attention for the synthesis of various nitrogen-containing compounds. rsc.org

Synthesis of Polyfunctionalized Aromatic and Heterocyclic Systems Utilizing the Compound as a Precursor

4-Bromo-3,6-dichloro-2-nitroaniline is a valuable starting material for the synthesis of more complex aromatic and heterocyclic systems. The strategically placed functional groups allow for a series of sequential reactions to build intricate molecular frameworks.

For example, the aniline can be a precursor for the synthesis of carbazoles through palladium-catalyzed C-N coupling followed by an intramolecular C-H arylation. mdpi.com The synthesis of substituted quinoxalines and other nitrogen-containing heterocycles can also be envisioned. The synthesis of 1,10-phenanthrolines, for instance, has been achieved through a Skraup reaction using 4-bromo-2-nitroaniline (B116644) and glycerol. gfschemicals.com The ability to selectively functionalize the different positions of the aniline ring makes it a powerful tool for constructing libraries of complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Applications of 4 Bromo 3,6 Dichloro 2 Nitroaniline in Chemical Synthesis and Materials Science

Contribution to the Design and Synthesis of Functional Materials

Development of Advanced Spectroscopic Probes and Chemical Sensors

The unique electronic and structural characteristics of halogenated nitroanilines make them valuable scaffolds in the development of advanced spectroscopic probes and chemical sensors. While direct applications of 4-bromo-3,6-dichloro-2-nitroaniline in this area are not extensively documented in publicly available research, the functional motifs it contains—a nitro-functionalized aromatic amine with multiple halogen substituents—are central to the design of various sensing platforms. The principles underlying these related compounds illustrate the potential applications for 4-bromo-3,6-dichloro-2-nitroaniline.

The core utility of such molecules in sensing lies in the modulation of their photophysical properties, such as fluorescence, upon interaction with a target analyte. The electron-withdrawing nature of the nitro group and the heavy atom effect of bromine and chlorine can be harnessed to create "OFF-ON" or "ON-OFF" type sensors. For instance, the nitro group can act as a fluorescence quencher in the probe's native state. A chemical reaction with an analyte, such as the reduction of the nitro group, can restore fluorescence, signaling the analyte's presence.

Research into related anilines demonstrates this concept. For example, derivatives of 4-bromo-2-nitroaniline (B116644) have been utilized as precursors in the synthesis of fluorescent probes for detecting reactive nitrogen species like nitric oxide (NO). nih.gov In these designs, the nitroaniline moiety is a key building block that is ultimately converted into a diaminobenzene functionality. This resulting structure is sensitive to NO, which triggers a significant change in fluorescence lifetime, allowing for quantitative detection. nih.gov

The development of these probes involves strategic synthetic steps where the nitro group is reduced, often via catalytic hydrogenation, to an amine. This transformation is fundamental to "activating" the probe. nih.gov The process highlights how the nitroaniline framework is a versatile starting point for creating sophisticated molecular tools.

Furthermore, the broader class of nitroaromatic compounds is a known target for fluorescent sensors. For example, sensors have been developed for the detection of 4-nitroaniline (B120555) (4-NA) in water, achieving high sensitivity and selectivity. researchgate.net These sensors often rely on molecularly imprinted polymers or metal-organic frameworks that have specific recognition sites for the nitroaniline structure, leading to a measurable change in fluorescence upon binding. researchgate.net This indicates a clear pathway for developing sensors that could potentially target 4-bromo-3,6-dichloro-2-nitroaniline or use it as a core structural element.

Below are tables detailing the performance and characteristics of spectroscopic probes synthesized from related nitroaniline precursors.

Table 1: Characteristics of a Nitric Oxide (NO) Probe Derived from a Nitroaniline Precursor

| Property | Value | Source |

|---|---|---|

| Precursor Base | 4-bromo-2-nitroaniline | nih.gov |

| Target Analyte | Nitric Oxide (NO) | nih.gov |

| Sensing Mechanism | Reaction-based, increase in fluorescence lifetime | nih.gov |

| Fluorescence Lifetime (Unreacted) | 1.08 ns | nih.gov |

| Fluorescence Lifetime (Reacted with NO) | 1.24 ns | nih.gov |

Table 2: Performance of a Fluorescent Sensor for 4-Nitroaniline (4-NA)

| Parameter | Performance | Source |

|---|---|---|

| Target Analyte | 4-Nitroaniline (4-NA) | researchgate.net |

| Sensor Type | Molecularly Imprinted Poly(ionic liquid) | researchgate.net |

| Limit of Detection (LOD) | 0.8 nM | researchgate.net |

| Linear Range | 2.67–10,000 nM | researchgate.net |

| Detection Time | 0.5 min | researchgate.net |

The data demonstrates that the nitroaniline framework is highly effective for constructing sensitive and selective chemical sensors. The presence of bromine and chlorine atoms on the 4-bromo-3,6-dichloro-2-nitroaniline ring could further influence the photophysical properties, potentially leading to probes with shifted emission/absorption spectra or enhanced intersystem crossing, which could be exploited in the design of phosphorescent probes or photosensitizers.

Environmental Fate, Degradation Mechanisms, and Photochemistry of 4 Bromo 3,6 Dichloro 2 Nitroaniline

Abiotic Degradation Pathways in Environmental Compartments

The abiotic degradation of 4-Bromo-3,6-dichloro-2-nitroaniline involves its breakdown in the environment through non-biological processes. These pathways are crucial in determining the compound's persistence and transformation in soil, water, and the atmosphere.

Photolytic degradation, or photolysis, is a primary abiotic pathway for the breakdown of many organic compounds. This process is initiated by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like 4-Bromo-3,6-dichloro-2-nitroaniline, the presence of a nitro group and halogen substituents on the aniline (B41778) ring influences its light-absorbing properties and subsequent photochemical reactions. epa.gov

In the atmosphere, aromatic amines can react with photochemically generated oxidants such as hydroxyl radicals (•OH) and alkoxy radicals. nih.gov These highly reactive species can initiate the degradation of the parent compound. The rate of these reactions for 2-nitroaniline (B44862) is expected to be somewhat slower than for aniline due to the electron-withdrawing nature of the nitro group. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, aromatic amines like 4-Bromo-3,6-dichloro-2-nitroaniline are not expected to undergo significant hydrolysis under typical environmental conditions because they lack functional groups that are readily hydrolyzed. nih.gov

However, oxidation processes, particularly those involving reactive oxygen species, can contribute to the degradation of this compound in water and soil. In soil, naturally occurring minerals and organic matter can catalyze oxidative reactions. The electrochemical oxidation of similar compounds, such as 4-bromoaniline (B143363) and 2,4-dibromoaniline, has been studied in laboratory settings. These studies show that oxidation can lead to dimerization and the elimination of the para-substituent, which is then oxidized and can substitute onto the starting bromoaniline. researchgate.net This suggests that complex oxidative transformations are possible for 4-Bromo-3,6-dichloro-2-nitroaniline in the environment.

Biotransformation and Biodegradation Studies

The biological transformation and breakdown of synthetic compounds by microorganisms is a critical component of their environmental fate. Substituted anilines and nitroaromatics, the chemical classes to which 4-Bromo-3,6-dichloro-2-nitroaniline belongs, have been the subject of numerous biodegradation studies.

Microorganisms have evolved diverse strategies to metabolize a wide range of chemical compounds, including those that are considered pollutants. mdpi.comnih.gov The biodegradation of substituted anilines and nitroaromatics can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. oup.comwur.nl

Under aerobic conditions, the initial step in the degradation of aromatic compounds often involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. wur.nlnih.gov These catechols are then further broken down through ring cleavage. For substituted anilines, the rate of transformation can be influenced by the type and position of the substituents on the aromatic ring. nih.gov

Anaerobic degradation of nitroaromatic compounds often begins with the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. oup.comcswab.org This reduction can make the resulting aromatic amine more susceptible to subsequent degradation. oup.com While many aromatic amines are not further metabolized under strictly anaerobic conditions, some can be mineralized in anaerobic environments. oup.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also been shown to degrade a variety of nitroaromatic compounds. mdpi.comnih.gov

The presence of multiple halogen substituents, as in 4-Bromo-3,6-dichloro-2-nitroaniline, can increase the recalcitrance of the molecule to biodegradation. nih.gov However, some microorganisms have been shown to transform halogenated anilines. asm.orgnih.gov For example, a Paracoccus sp. was found to transform various halogen-substituted anilines under both aerobic and anaerobic conditions. researchgate.net

The complete degradation, or mineralization, of an organic compound results in its conversion to inorganic substances like carbon dioxide, water, and mineral salts. Identifying the intermediate metabolites formed during biodegradation is crucial for understanding the degradation pathway and assessing any potential toxicity of the breakdown products.

For nitroaromatic compounds, the initial reduction of the nitro group is a common first step. eaht.org For instance, the metabolism of 2,4,6-trinitrotoluene (B92697) (TNT) in rabbits showed the formation of 2,6-dinitro-4-hydroxylaminotoluene and the corresponding aminotoluenes. epa.gov In the case of the fungicide 2,6-dichloro-4-nitroaniline, microbial metabolism has also been investigated. acs.org

The transformation of halogenated anilines by enzymes like laccases can lead to the formation of oligomers (short polymers). asm.orgnih.gov For example, the transformation of p-chloroaniline by a laccase from the fungus Trametes versicolor resulted in a range of oligomers from dimers to pentamers. nih.gov This polymerization is a potential pathway for the detoxification of these compounds in the environment.

Advanced Oxidation Processes (AOPs) for Chemical Degradation and Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These processes are considered promising for the treatment of recalcitrant compounds like nitroaromatics that are resistant to conventional treatment methods. researchgate.net

AOPs include various techniques such as ozonation (O₃), UV/H₂O₂ (ultraviolet light with hydrogen peroxide), Fenton (Fe²⁺ and H₂O₂), and photocatalytic oxidation. kirj.eeresearchgate.net These methods generate highly reactive hydroxyl radicals that can non-selectively attack a wide range of organic compounds, often leading to their complete mineralization. kirj.ee

Research has demonstrated the effectiveness of AOPs for the degradation of various nitroaromatic compounds. researchgate.net For example, the Fenton process has been successfully applied to the remediation of soils contaminated with compounds like chlorpyrifos (B1668852) and 4-bromo-2-chlorophenol. researchgate.net While specific studies on the application of AOPs to 4-Bromo-3,6-dichloro-2-nitroaniline are limited, the proven efficacy of these technologies on structurally similar pollutants suggests they would be a viable option for its degradation and for the remediation of contaminated sites.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 4-Bromo-3,6-dichloro-2-nitroaniline?

- Answer: Use a combination of GC-MS (for purity verification; ≥98% purity threshold) and X-ray crystallography (for structural confirmation). Cross-validate with ¹H/¹³C NMR to resolve ambiguities in aromatic proton environments caused by bromine and nitro substituents. Melting point analysis (e.g., 146°C for analogs like 4-Bromo-2-methyl-6-nitroaniline ) provides additional purity validation. For nitroaniline derivatives, discrepancies in melting points may indicate isomerization or halogen migration.

Q. How can conflicting spectroscopic data for halogenated nitroanilines be resolved?

- Answer: Contradictions in NMR or IR spectra often arise from solvent polarity effects or halogen-dependent coupling constants . For example, bromine's heavy atom effect can split signals unpredictably. Use deuterated DMSO to stabilize hydrogen bonding with the amine group . Compare experimental data with computational simulations (DFT-based NMR prediction) to isolate artifacts from true structural anomalies.

Q. What are the key stability considerations for storing 4-Bromo-3,6-dichloro-2-nitroaniline?

- Answer: Store in amber glass vials under inert gas (argon) at 2–8°C to prevent photolytic degradation (nitro groups are UV-sensitive) and hydrolysis (amine groups react with moisture). Analogous compounds like 6-Bromo-2,4-dinitroaniline show pKa values as low as -6.6, indicating high acidity under aqueous conditions; avoid neutral or basic solvents .

Advanced Research Questions

Q. What synthetic routes optimize yield for 4-Bromo-3,6-dichloro-2-nitroaniline while minimizing byproducts?

- Answer: Use stepwise halogenation :

Nitration first : Introduce the nitro group to direct subsequent halogenation.